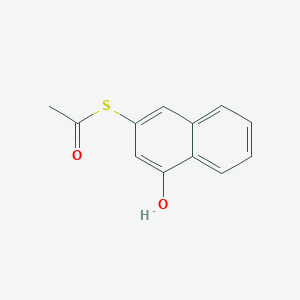

![molecular formula C19H14Cl2N4O2S B2724126 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide CAS No. 343373-16-0](/img/structure/B2724126.png)

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide, or 2-ASDN, is a synthetic compound that has been studied for its potential use in laboratory experiments and scientific research. It is a derivative of nicotinamide, a form of vitamin B3, and is composed of two sulfur atoms, two nitrogen atoms, two carbon atoms, and three chlorine atoms. 2-ASDN is a relatively new compound, having only been synthesized and studied since 2016.

Applications De Recherche Scientifique

Biological Activity and Therapeutic Potential

- Research has explored the biological activities of nicotinamide derivatives, highlighting their role in various metabolic processes in mammals, insects, and bacteria. Certain derivatives have been active against conditions like pellagra, underlining the potential therapeutic applications of these compounds in addressing nutritional deficiencies or metabolic disorders (Ellinger, Fraenkel, & Abdel Kader, 1947).

Inhibition Mechanisms

- Studies have identified specific nicotinamide analogs as effective inhibitors of microbial uptake mechanisms, indicating potential applications in targeting microbial infections or understanding microbial resistance (McPheat & Wardlaw, 1982).

Chemical Synthesis and Modification

- The deoxydative substitution reactions of nicotinamide and nicotinic acid N-oxides showcase the chemical versatility of nicotinamide derivatives. These reactions open pathways for synthesizing novel compounds with potential applications in medicinal chemistry and drug development (Prachayasittikul & Bauer, 1985).

Agrochemical Applications

- Sulfoxaflor and related sulfoximine insecticides, which share structural similarities with nicotinamide derivatives, have demonstrated efficacy against sap-feeding insects resistant to other classes of insecticides. This highlights the role of nicotinamide derivatives in developing new agrochemical solutions to combat insecticide resistance (Sparks et al., 2013).

Molecular Imaging and Diagnostics

- The creation of fluorescent analogs of nicotinamide adenine dinucleotide (NAD) suggests applications in molecular imaging, diagnostics, and studying enzymatic activities within biological systems. Such developments could enhance our understanding of cellular processes and disease mechanisms (Barrio, Secrist, & Leonard, 1972).

Antinociceptive Properties

- Investigations into the antinociceptive activities of methyl nicotinate, a derivative of nicotinic acid, indicate potential applications in pain management. This underscores the broader utility of nicotinamide derivatives in therapeutic contexts beyond their metabolic roles (Erharuyi et al., 2015).

Structural and Supramolecular Chemistry

- The study of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives has provided insights into molecular conformations and supramolecular structures. Such research aids in the design of molecular assemblies with potential applications in materials science and nanotechnology (Gomes et al., 2013).

Propriétés

IUPAC Name |

2-(6-acetamidopyridin-3-yl)sulfanyl-N-(3,5-dichlorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N4O2S/c1-11(26)24-17-5-4-15(10-23-17)28-19-16(3-2-6-22-19)18(27)25-14-8-12(20)7-13(21)9-14/h2-10H,1H3,(H,25,27)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHDSKHTDZMXAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)SC2=C(C=CC=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-methoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2724043.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2724044.png)

![3-[5-[(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B2724048.png)

![2-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]acetic Acid](/img/structure/B2724051.png)

![N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2724052.png)

![3-phenethyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724055.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2724061.png)

![5-(4-Fluorophenyl)-4,5-dihydrothieno[2,3-d]pyridazine](/img/structure/B2724065.png)

![(E)-4-(Dimethylamino)-N-[1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2724066.png)